molecular formula C18H22N8 B12240902 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B12240902
M. Wt: 350.4 g/mol
InChI Key: MOTYPJYAYOBCKN-UHFFFAOYSA-N
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Description

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a purine core substituted with a piperazine ring, which is further modified with a cyclopropyl and methyl group on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multi-step organic reactions. The initial step often includes the preparation of the purine core, followed by the introduction of the piperazine ring. The cyclopropyl and methyl groups are then added to the pyrimidine ring through specific substitution reactions. Common reagents used in these reactions include various alkylating agents, cyclopropylamines, and methylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also include purification steps such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
  • N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 6-[4-(6-cycloprop

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

6-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine

InChI

InChI=1S/C18H22N8/c1-12-22-14(13-3-4-13)9-15(23-12)25-5-7-26(8-6-25)18-16-17(19-10-20-18)21-11-24(16)2/h9-11,13H,3-8H2,1-2H3

InChI Key

MOTYPJYAYOBCKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C5CC5

Origin of Product

United States

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